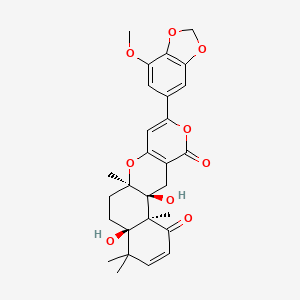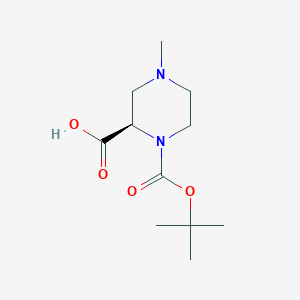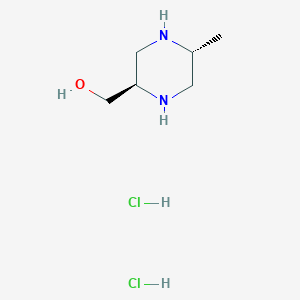
9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate
Descripción general
Descripción
9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate is a complex organic compound with a molecular formula of C30H28BF4N. It belongs to the acridinium series and is known for its unique chemical properties and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include mesitylene, phenylacridine, and appropriate reagents for introducing methoxy groups. The reaction conditions involve controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to achieve high yields. The process would be carried out in reactors designed to handle the specific requirements of the synthesis, such as temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a photocatalyst in various organic synthesis reactions. Its unique structure allows it to absorb light and generate reactive intermediates that can drive chemical transformations.
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and studying biological processes. Its photophysical properties make it suitable for applications in fluorescence microscopy and other imaging techniques.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to chemical reactions. Its molecular targets include various organic substrates and biological molecules, depending on the specific application.
Comparación Con Compuestos Similares
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
9-Mesityl-10-methylacridinium tetrafluoroborate
Uniqueness: 9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate stands out due to its specific methoxy groups and phenylacridine structure, which confer unique chemical and photophysical properties compared to its similar counterparts. These properties make it particularly useful in applications requiring specific reactivity and stability.
Propiedades
IUPAC Name |
2,7-dimethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-17-23(32-4)11-13-27(25)31(22-9-7-6-8-10-22)28-14-12-24(33-5)18-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCISWMOYMJPNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)OC)C5=CC=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine](/img/structure/B8135828.png)





![2-[2-(6-Chloro-hexyloxy)-ethoxy]-ethyl-ammonium chloride](/img/structure/B8135876.png)


